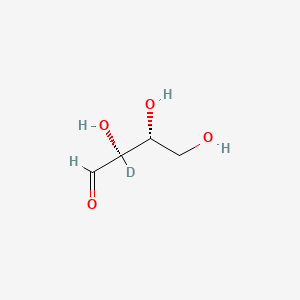

D-Erythrose-d

Description

Significance of D-Erythrose as a Tetrose Sugar in Biological Systems

D-Erythrose is a tetrose, a monosaccharide containing four carbon atoms, and is classified as an aldose due to its aldehyde functional group. cymitquimica.comontosight.ai While it exists in multiple stereoisomeric forms, the D-erythrose isomer is the biologically relevant form. cymitquimica.com Its significance stems from its phosphorylated derivative, D-Erythrose 4-phosphate, which is a crucial intermediate in two major metabolic pathways essential for life: the Pentose (B10789219) Phosphate (B84403) Pathway and the Shikimate Pathway.

The Pentose Phosphate Pathway (PPP): In the non-oxidative phase of the PPP, D-Erythrose 4-phosphate participates in a key carbon-shuffling reaction. wikipedia.org The enzyme transaldolase catalyzes the transfer of a three-carbon unit from sedoheptulose (B1238255) 7-phosphate to glyceraldehyde 3-phosphate, yielding D-Erythrose 4-phosphate and fructose (B13574) 6-phosphate. wikipedia.orgebi.ac.uk Subsequently, D-Erythrose 4-phosphate can react with xylulose 5-phosphate in a reaction catalyzed by transketolase to produce fructose 6-phosphate and glyceraldehyde 3-phosphate, both of which can enter glycolysis. ontosight.ai This pathway is vital for producing NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for generating pentose precursors for nucleotide synthesis. ontosight.aiontosight.aiontosight.ai

Biosynthesis of Aromatic Amino Acids: D-Erythrose 4-phosphate is a primary precursor for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. wikipedia.orgebi.ac.ukannualreviews.org It serves as a starting substrate in the shikimate pathway, which is active in plants, fungi, and bacteria. oup.com In the first committed step of this pathway, D-Erythrose 4-phosphate condenses with phosphoenolpyruvate (B93156) (PEP) in a reaction catalyzed by DAHP synthase to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). wikipedia.orgebi.ac.uktaylorandfrancis.com This seven-reaction sequence ultimately produces chorismate, the common precursor for all three aromatic amino acids and a variety of important secondary metabolites, including flavonoids and lignin. annualreviews.orgoup.com

Other Biological Roles: Beyond these two major pathways, D-Erythrose 4-phosphate is also a precursor in the biosynthesis of vitamin B6 in some organisms. wikipedia.org

| Metabolic Pathway | Role of D-Erythrose 4-Phosphate | Key Enzyme(s) | Primary Outcome |

|---|---|---|---|

| Pentose Phosphate Pathway (Non-oxidative) | Intermediate in carbon interconversion reactions. wikipedia.orgwikipedia.org | Transaldolase, Transketolase | Generation of glycolytic intermediates (Fructose 6-phosphate, Glyceraldehyde 3-phosphate) and pentose sugars. ontosight.ai |

| Shikimate Pathway | Starting substrate for the pathway. wikipedia.orgoup.com | DAHP Synthase | Biosynthesis of aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) and other secondary metabolites. ebi.ac.ukannualreviews.org |

| Vitamin B6 Biosynthesis | Precursor molecule. wikipedia.org | Erythrose-4-phosphate dehydrogenase | Formation of precursors for Pyridoxal 5'-phosphate (the active form of Vitamin B6). |

Rationale for Deuterium (B1214612) Labeling (D-Erythrose-d) in Mechanistic Studies

Isotopic labeling is a powerful technique in biochemical research that involves replacing one or more atoms in a molecule with their isotope. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that is approximately twice as heavy as the common protium (B1232500) (¹H) isotope. clearsynth.com Replacing hydrogen with deuterium in D-Erythrose to create this compound provides a unique probe for mechanistic studies for several key reasons.

Metabolic Tracing: Deuterium-labeled compounds are chemically almost identical to their unlabeled counterparts and are generally processed by enzymes and cellular machinery in the same way. clearsynth.com However, their increased mass makes them distinguishable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comacs.org By introducing this compound into a biological system, researchers can trace the path of the deuterium atoms as the sugar is metabolized. This allows for the unambiguous elucidation of complex metabolic pathways, the identification of novel metabolites, and the determination of a molecule's metabolic fate. acs.org

Kinetic Isotope Effect (KIE): The greater mass of deuterium compared to protium results in a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the breaking of a C-H bond will often proceed at a slower rate if a C-D bond must be broken instead. This phenomenon is known as the Kinetic Isotope Effect (KIE). scbt.com By strategically placing deuterium at specific positions within the D-Erythrose molecule, researchers can measure the KIE for enzymatic reactions. The observation of a significant KIE can provide strong evidence that C-H bond cleavage at that specific position is part of the rate-determining step of the reaction mechanism.

Metabolic Flux Analysis: In quantitative omics studies, deuterium labeling is used to measure the rate of synthesis and turnover of various biomolecules (metabolic flux). researchgate.net By providing a deuterium source, such as this compound or simply deuterium oxide (D₂O) in the growth medium, the rate of deuterium incorporation into downstream metabolites can be measured over time. researchgate.net This provides a dynamic view of metabolic activity, allowing researchers to understand how metabolic pathways respond to genetic modifications or environmental changes.

| Feature | Unlabeled D-Erythrose (C₄H₈O₄) | Deuterated this compound | Advantage of Deuterium Labeling |

|---|---|---|---|

| Isotopic Composition | Contains the natural abundance of isotopes (primarily ¹H). | One or more ¹H atoms are replaced with deuterium (²H). clearsynth.com | Acts as a stable isotopic tracer. clearsynth.com |

| Molecular Mass | ~120.10 g/mol | Slightly higher than the unlabeled compound, depending on the number of deuterium atoms. | Allows for differentiation from endogenous, unlabeled molecules using mass spectrometry. acs.org |

| Chemical Properties | Standard chemical reactivity. | Nearly identical to the unlabeled compound, but C-D bonds are stronger than C-H bonds. clearsynth.com | Enables investigation of the Kinetic Isotope Effect (KIE) to probe reaction mechanisms. scbt.com |

| Analytical Detection | Standard detection methods (e.g., HPLC, GC). | Detectable by mass-sensitive (MS) and nuclear-sensitive (NMR) methods. clearsynth.comacs.org | Provides a powerful tool for metabolic tracing, flux analysis, and mechanistic studies. researchgate.net |

Overview of Research Domains Utilizing D-Erythrose and its Deuterated Analogues

The unique properties of D-Erythrose and its deuterated form make them valuable tools across a spectrum of advanced biochemical research fields.

Metabolic Engineering and Fluxomics: Researchers use this compound to quantify the flow of carbons through central metabolism. researchgate.net This is particularly important for optimizing the production of valuable chemicals, such as aromatic amino acids or biofuels, in engineered microorganisms by understanding and overcoming metabolic bottlenecks.

Enzymology and Mechanistic Biochemistry: The study of enzymes that use D-Erythrose 4-phosphate as a substrate, such as DAHP synthase and transaldolase, is greatly aided by deuterated analogues. wikipedia.orgebi.ac.uk KIE studies using this compound can help elucidate transition states and catalytic mechanisms, providing fundamental insights into how these enzymes function. researchgate.netnih.gov

Drug Discovery and Development: Understanding the metabolism of drug candidates is a critical part of pharmaceutical research. clearsynth.com Stable isotope-labeled compounds, including deuterated sugars, are used in absorption, distribution, metabolism, and excretion (ADME) studies to trace the metabolic fate of drugs and their metabolites. acs.org This can reveal how a drug interacts with central metabolic pathways.

Plant Science: The shikimate pathway is exclusive to plants and microorganisms, making it an attractive target for the development of herbicides. D-Erythrose and its analogues are used to study this pathway to understand how plants synthesize essential amino acids and a vast array of secondary metabolites crucial for defense and development. oup.comtaylorandfrancis.com

Cancer Biology: Cancer cells often exhibit altered metabolic phenotypes, including an increased reliance on glycolysis and the PPP (the Warburg effect). nih.gov Investigating the metabolism of sugars like D-Erythrose can provide insights into the unique bioenergetic pathways of cancer cells, potentially identifying novel therapeutic targets. nih.gov

| Research Domain | Specific Application of D-Erythrose / this compound |

|---|---|

| Metabolic Engineering | Tracing carbon flux through the Pentose Phosphate and Shikimate pathways to optimize biosynthetic output. researchgate.net |

| Enzymology | Probing the reaction mechanisms of enzymes like transaldolase and DAHP synthase using the Kinetic Isotope Effect. wikipedia.orgresearchgate.net |

| Pharmaceutical Research | Studying drug-carbohydrate metabolism interactions and delineating metabolic pathways of drug candidates. clearsynth.comacs.org |

| Plant Science | Investigating the biosynthesis of aromatic amino acids and secondary metabolites (e.g., lignin, flavonoids) via the shikimate pathway. oup.comtaylorandfrancis.com |

| Cancer Research | Exploring the altered metabolic pathways in tumor cells, particularly the Pentose Phosphate Pathway. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8O4 |

|---|---|

Molecular Weight |

121.11 g/mol |

IUPAC Name |

(2S,3R)-2-deuterio-2,3,4-trihydroxybutanal |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3D |

InChI Key |

YTBSYETUWUMLBZ-ROGPNNPKSA-N |

Isomeric SMILES |

[2H][C@@](C=O)([C@@H](CO)O)O |

Canonical SMILES |

C(C(C(C=O)O)O)O |

Origin of Product |

United States |

D Erythrose D in Metabolic and Biosynthetic Pathway Elucidation

Intermediary Role of D-Erythrose 4-Phosphate in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

D-Erythrose 4-phosphate (E4P) is a crucial intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP), a fundamental metabolic route parallel to glycolysis. researchgate.net Unlike the oxidative phase, which is responsible for producing NADPH and ribose-5-phosphate (B1218738), the non-oxidative phase involves a series of reversible carbon-shuffling reactions that interconvert sugar phosphates. biocrick.com Within this network, E4P is primarily formed, along with fructose (B13574) 6-phosphate, from sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate by the enzyme transaldolase. pnas.orgresearchgate.net Its position allows it to act as a pivotal link between different metabolic fates.

Contribution to Nucleotide Biosynthesis Pathways

The primary contribution of the PPP to nucleotide biosynthesis is the production of Ribose 5-phosphate (R5P), the direct precursor for the synthesis of nucleotides and nucleic acids like DNA and RNA. researchgate.netimicams.ac.cnmedchemexpress.com While D-Erythrose 4-phosphate is not a direct precursor for nucleotides, its role is integral to the flexibility of the PPP. The non-oxidative branch, where E4P resides, allows the cell to generate R5P from glycolytic intermediates (fructose 6-phosphate and glyceraldehyde 3-phosphate) when the demand for nucleotides outweighs the need for NADPH from the oxidative phase. biocrick.compnas.org In this context, E4P is a key intermediate in the series of reactions that can be reversed to ensure a steady supply of pentose phosphates for nucleotide anabolism.

Integration with Aromatic Amino Acid Biosynthesis

A primary and indispensable role of D-Erythrose 4-phosphate is serving as a direct precursor for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. researchgate.netpnas.orgresearchgate.net This occurs via the shikimate pathway, a metabolic route found in bacteria, archaea, fungi, and plants. medchemexpress.comigem.wiki

The very first committed step of the shikimate pathway involves the condensation of D-Erythrose 4-phosphate and phosphoenolpyruvate (B93156) (PEP), an intermediate from glycolysis. This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, yielding DAHP. pnas.orgresearchgate.netigem.wiki This step effectively channels carbon from central metabolism into the dedicated pathway for producing these essential amino acids.

| Shikimate Pathway: Initial Step | |

| Substrate 1 | D-Erythrose 4-phosphate |

| Substrate 2 | Phosphoenolpyruvate (PEP) |

| Enzyme | DAHP Synthase |

| Product | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

| Metabolic Origin of Substrates | Pentose Phosphate Pathway & Glycolysis |

Interconnection with Glycolytic and Gluconeogenic Fluxes

The non-oxidative phase of the PPP, featuring D-Erythrose 4-phosphate, acts as a critical bridge to glycolysis and gluconeogenesis. imicams.ac.cnpnas.org The reversibility of the transketolase and transaldolase reactions means that pentose phosphates can be converted back into the glycolytic intermediates fructose 6-phosphate and glyceraldehyde 3-phosphate. biocrick.com

This interconnection provides significant metabolic flexibility. If the cell's primary need is ATP, the carbon flux from the PPP can be directed into glycolysis. Conversely, if the cell needs to synthesize glucose, these intermediates can enter the gluconeogenic pathway. D-Erythrose 4-phosphate, along with xylulose 5-phosphate, can be rearranged by transketolase to form fructose 6-phosphate and glyceraldehyde 3-phosphate, directly linking the carbon skeletons of pentoses back to the central hexose (B10828440) and triose phosphate pools.

D-Erythrose Metabolism in Prokaryotic and Eukaryotic Systems

The Pentose Phosphate Pathway is a nearly universal metabolic route, highlighting the conserved importance of its intermediates, including D-Erythrose 4-phosphate, across both prokaryotic and eukaryotic domains. The function of E4P as a precursor for aromatic amino acids is especially prominent in prokaryotes and plants, which must synthesize these compounds de novo. medchemexpress.com

Erythritol (B158007) Conversion Pathways and D-Erythrose 4-Phosphate Formation in Brucella Species

Brucella, a genus of pathogenic bacteria, shows a preference for the four-carbon sugar alcohol erythritol, which is abundant in the genital tissues of host animals. researchgate.netpnas.org For years, it was believed that erythritol metabolism fed into glycolysis. However, recent research has overturned this model, demonstrating that erythritol catabolism in Brucella leads directly to the formation of D-Erythrose 4-phosphate, which then enters the PPP. researchgate.netpnas.orgigem.wiki

The previously accepted pathway suggested that after initial phosphorylation and oxidation to L-3-tetrulose-4-phosphate, further oxidation and decarboxylation would yield triose-phosphates. pnas.orgresearchgate.net The revised and now-validated pathway shows that L-3-tetrulose-4-phosphate is instead converted into D-Erythrose 4-phosphate through a novel set of three isomerization reactions, thus bypassing the need for certain gluconeogenic enzymes for growth on erythritol. researchgate.netpnas.org

| Erythritol Catabolism in Brucella | |

| Initial Substrate | Erythritol |

| Key Intermediate | L-3-tetrulose-4-phosphate |

| Final Product | D-Erythrose 4-phosphate |

| Entry Point to Central Metabolism | Pentose Phosphate Pathway |

Characterization of Novel Isomerases (EryC, TpiA2, RpiB)

The elucidation of the correct erythritol pathway in Brucella led to the characterization of three novel isomerases that catalyze the conversion of L-3-tetrulose-4-phosphate to D-Erythrose 4-phosphate. researchgate.netpnas.org

EryC (Tetrulose-4-phosphate racemase): The enzyme EryC was previously misidentified as a dehydrogenase. It is, in fact, a racemase that converts L-3-tetrulose-4-phosphate to D-3-tetrulose-4-phosphate. pnas.org This is the first step in redirecting the intermediate toward the final product.

TpiA2 / EryH (D-3-tetrulose-4-phosphate isomerase): TpiA2, a distant homolog of triose phosphate isomerase, was renamed EryH. It acts as a D-3-tetrulose-4-phosphate isomerase, converting its substrate into D-erythrulose-4-phosphate. biocrick.compnas.org

RpiB / EryI (D-erythrose-4-phosphate isomerase): RpiB, a homolog of ribose 5-phosphate isomerase B, was renamed EryI. This enzyme catalyzes the final isomerization step, converting D-erythrulose-4-phosphate into the key metabolic intermediate D-Erythrose 4-phosphate. biocrick.compnas.org

This unique enzymatic cascade represents a newly discovered route that feeds carbohydrate metabolism exclusively via D-Erythrose 4-phosphate, providing crucial insight into the metabolic adaptations of pathogens like Brucella. biocrick.com

| Novel Isomerases in Brucella Erythritol Pathway | | | :--- | :--- | :--- | | Enzyme (Gene) | Enzymatic Function | Reaction | | EryC | Tetrulose-4-phosphate racemase | L-3-tetrulose-4-P → D-3-tetrulose-4-P | | TpiA2 (EryH) | D-3-tetrulose-4-phosphate isomerase | D-3-tetrulose-4-P → D-erythrulose-4-P | | RpiB (EryI) | D-erythrose-4-phosphate isomerase | D-erythrulose-4-P → D-Erythrose 4-P |

Metabolic Adaptation and Preferential Substrate Utilization

D-Erythrose and its phosphorylated form, D-erythrose 4-phosphate (E4P), are pivotal intermediates in central carbon metabolism, particularly the pentose phosphate pathway (PPP). The utilization of D-erythrose by various organisms highlights metabolic adaptability. For instance, studies on Corynebacterium glutamicum engineered for efficient xylose utilization showed significant changes in the levels of PPP intermediates. asm.org In adapted strains, the relative concentration of D-erythrose 4-phosphate was found to be 40% lower, indicating a metabolic rewiring to accommodate the non-native sugar. asm.org This demonstrates that cellular metabolism can adapt by modulating the flux through pathways involving erythrose derivatives.

In other microorganisms, such as a strain of Alcaligenes faecalis, the ability to utilize D-erythrose as a primary carbon source has been observed. asm.org This bacterium showed optimal growth at a 0.5% concentration of D-erythrose, and repeated culturing in an erythrose-containing medium led to more rapid substrate utilization, indicating a clear metabolic adaptation. asm.org Research has also shown that D-erythrose can stimulate insulin (B600854) release in isolated rat islets of Langerhans, a function that shares features with glucose-stimulated insulin secretion. nih.gov D-erythrose was found to increase lactate (B86563) output and affect calcium ion fluxes, suggesting that it is metabolized via glycolysis and influences key signaling events for insulin release. nih.gov This capacity to be metabolized and trigger physiological responses underscores its role as a significant substrate in cellular processes.

Role of D-Erythrose in Nitrogen Metabolism in Phototrophic Organisms (e.g., Anabaena sp.)

In the realm of phototrophic nitrogen-fixing cyanobacteria, D-erythrose plays a unique and significant role. Research on isolated heterocysts of Anabaena sp. strain 7120 has demonstrated that D-erythrose can uniquely support nitrogenase activity. nih.govnih.govcapes.gov.br Heterocysts are specialized cells that carry out nitrogen fixation, a highly energy-demanding process. Among various organic compounds tested, D-erythrose at a concentration of 5 mM was found to support acetylene (B1199291) reduction—a common measure of nitrogenase activity—at rates ten times higher than control conditions. nih.govnih.govcapes.gov.br

However, this supportive effect is concentration-dependent, with higher concentrations of D-erythrose leading to substrate inhibition. nih.govcapes.gov.br Furthermore, D-erythrose did not protect the nitrogenase enzyme from inactivation by oxygen, a function that hydrogen (H₂) can perform. nih.govnih.gov

Studies using inhibitors of electron transport have helped to elucidate the pathway through which D-erythrose donates electrons to nitrogenase. The process requires electron flow through ferredoxin and a b-type cytochrome. nih.govnih.gov It is also sensitive to 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB), indicating the involvement of a DBMIB-sensitive transfer agent. nih.govnih.gov This electron transport chain is distinct in that it does not appear to be mediated through plastoquinone (B1678516) or the Rieske iron-sulfur protein, which are components of photosynthetic electron transport. nih.govnih.govroyalsocietypublishing.org

| Parameter | Finding | Source(s) |

| Organism | Anabaena sp. strain 7120 | nih.gov, nih.gov |

| Process Supported | Nitrogenase Activity (Acetylene Reduction) | nih.gov, nih.gov, capes.gov.br |

| Optimal Concentration | 5 mM | nih.gov, capes.gov.br |

| Effect at Higher Conc. | Substrate Inhibition | nih.gov, capes.gov.br |

| Electron Transport Components | Ferredoxin, b-type cytochrome, DBMIB-sensitive agent | nih.gov, nih.gov |

Microbial Metabolism of D-Erythrose and Erythritol in Candida magnoliae

The osmotolerant yeast Candida magnoliae is notable for its ability to produce the four-carbon sugar alcohol erythritol, a low-calorie sweetener. jmb.or.krnih.govmdpi.com This production is a direct result of the metabolism of D-erythrose. In C. magnoliae, D-erythrose is the immediate precursor to erythritol. jmb.or.krmdpi.com The key final step in this biosynthetic pathway is the reduction of D-erythrose to erythritol, a reaction catalyzed by the enzyme erythrose reductase (ER). jmb.or.krnih.gov

The expression of the gene encoding erythrose reductase in C. magnoliae (CmER) is influenced by environmental conditions. jmb.or.krnih.gov Specifically, the expression of CmER is upregulated under osmotic and salt stress, such as that caused by high concentrations of sugars (sucrose, fructose, glucose), KCl, and NaCl. jmb.or.krnih.gov This suggests that erythritol production is a protective mechanism against osmotic stress. Interestingly, the basal transcript level of CmER is higher when sucrose (B13894) is the carbon source compared to fructose or glucose. nih.gov

The enzyme itself, purified from C. magnoliae, is an NAD(P)H-dependent aldose reductase. nih.gov It catalyzes the reduction of various aldehydes but shows high activity towards D-erythrose. nih.gov This metabolic pathway is a clear example of how D-erythrose serves as a crucial intermediate in the microbial production of a commercially valuable polyol.

| Organism | Metabolic Process | Key Enzyme | Product | Upregulation Conditions | Source(s) |

| Candida magnoliae | Reduction of D-Erythrose | Erythrose Reductase (CmER) | Erythritol | Osmotic Stress, Salt Stress (High Sugar, KCl, NaCl) | jmb.or.kr, nih.gov, mdpi.com, nih.gov |

Prebiotic Chemistry and the Origins of Carbohydrate Metabolism

Non-Enzymatic Pathways for D-Erythrose Production

The origins of fundamental metabolic pathways like glycolysis and the pentose phosphate pathway are a central question in prebiotic chemistry. Recent discoveries have provided evidence that reaction sequences resembling these pathways could have operated non-enzymatically in the chemical environments of early Earth. embopress.orgnih.govnih.gov In this context, D-erythrose-4-phosphate, the phosphorylated form of D-erythrose, emerges as a critical intermediate. embopress.orgnih.gov

Experiments simulating the conditions of the Archean ocean, rich in metals like ferrous iron (Fe(II)), have shown that a network of sugar phosphate interconversions can occur without enzymes. nih.gov This non-enzymatic reaction network connects various intermediates of the modern pentose phosphate pathway, including the formation of ribose-5-phosphate (a precursor to RNA) and erythrose-4-phosphate (a precursor to aromatic amino acids). embopress.orgnih.gov The catalytic activity of Fe(II) was found to be particularly important in driving these reactions. embopress.org The formation of erythrose-4-phosphate in these plausible prebiotic scenarios suggests that the core architecture of carbohydrate metabolism may have been established by chemical constraints on early Earth, long before the evolution of enzymes. nih.govnih.gov

Carbonyl Migrations and Epimerizations in Prebiotic Systems

In prebiotic environments, sugars undergo various intramolecular reactions, including carbonyl migrations and epimerizations, which significantly influence their stability and stereochemistry. researchgate.netelsi.jp Studies using D-erythrose under mild, prebiotically plausible conditions (e.g., bicarbonate buffer, mild basic pH) have shown that it is chemically dynamic. researchgate.netelsi.jp

When D-erythrose is dissolved in a mild basic solution, it undergoes a series of transformations. elsi.jp The carbonyl group at the C1 position can migrate down the carbon chain, leading to the formation of a mixture of isomers. researchgate.netelsi.jp This process, observed over time using NMR spectroscopy, results in the conversion of D-erythrose into D-erythrulose, racemic-erythrulose, and racemic-tetroses. researchgate.netelsi.jp For example, over a period of 109 hours at pH 8.5, an initial solution of D-erythrose can transform into a mixture containing approximately 10% D-erythrose, 32% D-erythrulose, 18% racemic-erythrulose, and 4% racemic-tetroses. elsi.jp

These carbonyl migrations occur via enediol intermediates and can proceed along the entire carbon backbone of the sugar. researchgate.netelsi.jp Such reactions are fundamental because they can lead to a loss of chiral purity and create a complex mixture of sugar isomers from a single starting sugar. elsi.jp Understanding these non-enzymatic transformations is crucial for comprehending the chemical evolution of carbohydrates and the selection of specific sugars for biological functions. researchgate.netdntb.gov.uaresearchgate.net

| Starting Compound | Condition | Observed Products | Significance | Source(s) |

| D-Erythrose | Mild Basic pH (e.g., pH 8.5) | D-Erythrulose, Racemic-Erythrulose, Racemic-Tetroses | Demonstrates the instability and chemical reactivity of sugars in prebiotic conditions, leading to isomerization and racemization. | researchgate.net, elsi.jp |

Enzymological Investigations of D Erythrose Transformations

Erythrose Reductase (ER) Enzymology

Erythrose Reductase (ER) is a pivotal enzyme in the biosynthesis of erythritol (B158007), catalyzing the reduction of D-Erythrose. nih.govnih.gov It belongs to the aldo-keto reductase (AKR) superfamily of enzymes. nih.govresearchgate.net The characterization of ER from various microbial sources has provided significant insights into its function and potential industrial applications.

The purification of Erythrose Reductase to homogeneity is a critical first step for its detailed characterization. Researchers have successfully purified ER from several microorganisms, including the yeasts Candida magnoliae, Aureobasidium sp., and Torula corallina. nih.govtandfonline.comnih.gov

A common purification strategy involves a multi-step chromatographic approach. For instance, ER from Candida magnoliae KFCC 11023 was purified 850-fold using a combination of ion exchange, gel filtration, affinity chromatography, and preparative electrophoresis. nih.govkaist.ac.kr Similarly, the enzyme from an Aureobasidium sp. mutant was purified 600-fold through ammonium (B1175870) sulfate (B86663) precipitation followed by ion exchange, affinity, and hydrophobic chromatography. tandfonline.com For Torula corallina, purification protocols have also utilized ion-exchange and affinity chromatography, resulting in a 53.5-fold purification. nih.govcapes.gov.br

The homogeneity of the purified enzyme is typically assessed by polyacrylamide gel electrophoresis (PAGE). A single protein band on both native and sodium dodecyl sulfate (SDS)-PAGE is a strong indicator of purity. nih.govtandfonline.comnih.gov For example, the purified ER from C. magnoliae and Aureobasidium sp. each showed a single band on PAGE, confirming that the enzymes were purified to homogeneity. nih.govtandfonline.com The molecular weight of the monomeric ER subunit is often determined by SDS-PAGE, with values reported around 37-39 kDa for the enzymes from C. magnoliae and Aureobasidium sp. nih.govtandfonline.comkaist.ac.kr Gel filtration chromatography has been used to determine the native molecular weight, suggesting that these enzymes typically exist as homodimers. nih.govkaist.ac.kr

Table 1: Purification of Erythrose Reductase from Various Sources

| Organism | Purification Fold | Purification Methods | Homogeneity Assessment | Reference |

| Candida magnoliae | 850-fold | Ion exchange, gel filtration, affinity chromatography, preparative electrophoresis | SDS-PAGE, Native PAGE | nih.gov |

| Aureobasidium sp. | 600-fold | Ammonium sulfate precipitation, ion exchange, affinity, hydrophobic chromatography | SDS-PAGE, IEF-PAGE | tandfonline.com |

| Torula corallina | 53.5-fold | Ammonium sulfate precipitation, ion-exchange chromatography, affinity chromatography | SDS-PAGE | nih.gov |

Kinetic and mechanistic studies are essential for understanding how ER functions, including its efficiency, reaction sequence, and regulation.

The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), provide measures of an enzyme's affinity for its substrate and its maximum catalytic rate. For Erythrose Reductase, these parameters have been determined for D-Erythrose across different species.

The K_m value for D-Erythrose for the ER from Candida magnoliae was found to be 7.9 mM, with a V_max of 20.1 µmol/min/mg of protein. nih.govasm.org The ER from Aureobasidium sp. exhibited a similar K_m for D-Erythrose of 8.2 mM, with a V_max of 0.64 µmol/min/mg. tandfonline.com For the enzyme from Torula corallina, the K_m for erythrose was determined to be approximately 7.12 mM and the V_max was 26 mmol/min/mg of protein. nih.gov In Yarrowia lipolytica, several ER enzymes have been identified with varying kinetics; for example, the ER25 enzyme showed a K_m of 18.1 mM for erythrose. scispace.com

Table 2: Kinetic Parameters of Erythrose Reductase for D-Erythrose

| Enzyme Source | K_m (mM) for D-Erythrose | V_max | Cofactor | Reference |

| Candida magnoliae | 7.9 | 20.1 µmol/min/mg | NADH | nih.govasm.org |

| Aureobasidium sp. | 8.2 | 0.64 µmol/min/mg | NADPH | tandfonline.com |

| Torula corallina | 7.12 | 26 mmol/min/mg | NADPH | nih.gov |

| Yarrowia lipolytica (ER25) | 18.1 | 19.7 s⁻¹ (k_cat) | NADPH | scispace.com |

| Saccharomyces cerevisiae (Gcy1p) | 3.4 | 4.7 units/mg | NADPH | naro.go.jp |

Initial velocity and product inhibition studies are employed to elucidate the reaction mechanism of enzymes like ER. For many aldo-keto reductases, the reaction proceeds via a sequential ordered Bi Bi mechanism. researchgate.netnih.govscholaris.ca

In this mechanism, the cofactor (NADH or NADPH) binds to the enzyme first, forming a binary enzyme-coenzyme complex. nih.govnih.gov Subsequently, the substrate, D-Erythrose, binds to this complex to form a ternary complex. nih.gov The reduction reaction occurs within this ternary complex, followed by the sequential release of the products, with the oxidized cofactor (NAD⁺ or NADP⁺) being the last to dissociate. nih.govnih.gov

Studies on the ER from Candida magnoliae are consistent with this sequential ordered Bi Bi mechanism, where NADH binds first, followed by D-Erythrose, and erythritol is released before NAD⁺. nih.gov This mechanism rules out a "ping-pong" mechanism where a product is released before the second substrate binds. nih.gov The formation of a ternary complex of the enzyme with the cofactor and D-Erythrose is a key feature of this proposed pathway. nih.gov

The activity of Erythrose Reductase can be modulated by various molecules, including its own products and other metabolites, which can act as inhibitors.

Product inhibition studies for the C. magnoliae ER revealed that erythritol acts as a noncompetitive inhibitor with respect to both NADH and D-Erythrose. asm.org The oxidized cofactor, NAD⁺, was found to be a competitive inhibitor with respect to NADH and a noncompetitive inhibitor with respect to D-Erythrose. nih.govasm.org This specific pattern of product inhibition is a hallmark of a sequential ordered Bi Bi mechanism. nih.govnih.gov

In Torula corallina, ER activity is significantly inhibited by fumarate, a tricarboxylic acid (TCA) cycle intermediate, which acts as a noncompetitive inhibitor with a K_i of about 3.9 mM. nih.gov Another study on T. corallina found that 1,8-dihydroxynaphthalene (DHN)-melanin also acts as a noncompetitive inhibitor of ER. capes.gov.brasm.org In contrast, xylose reductase from Debaryomyces nepalensis, which can also reduce erythrose, showed mixed inhibition by the product meso-erythritol. researchgate.net

Erythrose Reductases typically exhibit broad substrate specificity, acting on various aldehydes, but generally show the highest activity towards D-Erythrose.

The ER from C. magnoliae catalyzes the reduction of several aldehydes, but D-Erythrose is its preferred substrate. nih.govresearchgate.net Similarly, the enzyme from an Aureobasidium sp. mutant showed the highest activity toward D-Erythrose, followed by D-Glyceraldehyde. tandfonline.com It could also reduce other compounds like p-nitrobenzaldehyde and L-erythrulose, though at lower rates. tandfonline.com The ER enzymes from Yarrowia lipolytica also demonstrate a preference for D-Erythrose but can utilize other substrates like L-arabinose and D-xylose to varying degrees depending on the specific isozyme. scispace.com

In terms of stereoselectivity, the ER from C. magnoliae is specific for transferring the 4-pro-R hydrogen from the nicotinamide (B372718) ring of NADH to the substrate. nih.govkaist.ac.krnih.gov This is a characteristic feature of many members of the aldo-keto reductase superfamily. nih.govkaist.ac.kr

Table 3: Substrate Specificity of Erythrose Reductase from Aureobasidium sp.

| Substrate | Relative Reduction Rate (%) |

| D-Erythrose | 100 |

| D-Glyceraldehyde | 66 |

| p-Nitrobenzaldehyde | 46 |

| L-Erythrulose | 38 |

| Dihydroxyacetone | 20 |

| D-Glucuronate | 6.6 |

| Data adapted from Ishizuka et al., 1992. tandfonline.com |

Structural Biology of Erythrose Reductase and Related Aldo-Keto Reductases (AKR)

Erythrose reductase (ER) belongs to the aldo-keto reductase (AKR) superfamily, a large group of enzymes characterized by their ability to catalyze the NAD(P)H-dependent reduction of carbonyl groups. upenn.edu These enzymes share a conserved (α/β)8-barrel structural motif, also known as a TIM barrel. upenn.eduresearchgate.net The active site is situated in a large, deep pocket at the C-terminal end of this barrel structure. researchgate.net

A key feature of AKRs is the binding of the cofactor, typically NADPH, in an extended conformation within the active site. researchgate.net The cofactor is essential for the catalytic activity, and its binding often precedes the binding of the substrate in a sequential, ordered mechanism. researchgate.netdoi.org The structure of AKRs also includes three large, flexible loops that contribute to the formation of the substrate-binding pocket. upenn.edu

In erythrose reductases isolated from erythritol-producing fungi, specific amino acid residues crucial for catalysis and cofactor binding have been identified. These include conserved residues that act as a catalytic triad, typically consisting of Asp, Lys, and Tyr. tandfonline.com For instance, in human aldose reductase, a well-studied AKR, Tyr-51, Asp-46, Lys-80, and His-113 are pivotal for the hybrid transfer during catalysis. tandfonline.com These residues are conserved across the AKR superfamily, including in erythrose reductases. tandfonline.com Furthermore, conserved lysine (B10760008) and arginine residues form the 2'-phosphate binding site, which explains the specific utilization of NADPH by these enzymes. tandfonline.com

Erythrose reductases exhibit a preference for C4- and C3-aldehydes as substrates and are generally not effective in reducing C5- or C6-aldehydes. tandfonline.com This substrate specificity is determined by the architecture of the active site. While most AKRs are monomeric proteins, some, like those in the AKR2, AKR6, and AKR7 families, can form multimers. akrsuperfamily.org

| Enzyme Family | Structural Fold | Cofactor | Catalytic Residues (Typical) | Substrate Example |

|---|---|---|---|---|

| Aldo-Keto Reductase (AKR) Superfamily | (α/β)8-barrel (TIM barrel) | NAD(P)H | Asp, Lys, Tyr, His | D-Erythrose |

D-Erythrose 4-Phosphate Isomerases and Epimerases

D-Erythrose 4-phosphate can undergo both isomerization and epimerization reactions catalyzed by specific enzymes. In bovine liver, a bifunctional enzyme, D-erythrose-4-phosphate isomerase, catalyzes the conversion of D-erythrose 4-phosphate (Ery4P) to both D-erythrulose 4-phosphate (an isomer) and D-threose 4-phosphate (an epimer). researchgate.netnih.gov This enzyme is also capable of catalyzing the epimerization of D-ribulose 5-phosphate. nih.gov In some bacteria, a unique pathway for erythritol metabolism involves three distinct isomerases that ultimately convert erythritol to D-erythrose-4-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway. pnas.org

The mechanisms of these enzymatic transformations have been investigated using various techniques, including isotopic labeling studies.

Studies on the D-erythrose-4-phosphate isomerase from bovine liver have revealed that the isomerization of Ery4P to D-erythrulose 4-phosphate occurs via an intramolecular hydrogen transfer. researchgate.netnih.govnih.gov This was determined by conducting the reaction in the presence of deuterated water (2H2O). Computer simulations of the reaction showed that deuterium (B1214612) from the solvent was not directly incorporated into the product, D-erythrulose 4-phosphate. researchgate.netnih.govnih.gov This finding is consistent with a mechanism involving the transfer of a hydrogen atom from one carbon to another within the same molecule, likely through an enediol intermediate. researchgate.netnih.gov This type of intramolecular hydrogen transfer is also observed in the reaction catalyzed by phosphoglucose (B3042753) isomerase. nih.gov

In contrast to the isomerization reaction, the epimerization of Ery4P to D-threose 4-phosphate by the same bovine liver enzyme involves the incorporation of a solvent proton. researchgate.netnih.gov When the reaction was carried out in 2H2O, approximately one atom of deuterium was incorporated per molecule of D-threose 4-phosphate formed. researchgate.netnih.gov This was quantitatively determined using gas chromatography-mass spectrometry. researchgate.netnih.gov A similar level of deuterium incorporation was observed in the epimerization of D-ribulose 5-phosphate, another reaction catalyzed by this enzyme. researchgate.netnih.gov The incorporation of a solvent proton suggests a mechanism that proceeds through an intermediate where a proton from the solvent is added to the molecule.

| Reaction | Enzyme | Hydrogen Transfer Mechanism | Deuterium Incorporation from 2H2O |

|---|---|---|---|

| D-Erythrose 4-Phosphate → D-Erythrulose 4-Phosphate (Isomerization) | D-Erythrose-4-Phosphate Isomerase (Bovine Liver) | Intramolecular | No significant incorporation researchgate.netnih.govnih.gov |

| D-Erythrose 4-Phosphate → D-Threose 4-Phosphate (Epimerization) | D-Erythrose-4-Phosphate Isomerase (Bovine Liver) | Incorporation of solvent proton | ~1 atom per molecule researchgate.netnih.gov |

Some enzymes exhibit promiscuous activity, meaning they can act on a variety of substrates. An example is the hyperthermophilic enzyme TM0416 from the bacterium Thermotoga maritima. nih.govasm.org This enzyme, identified as a putative nonphosphorylated sugar epimerase, demonstrates significant isomerase activity towards D-erythrose and D-threose. nih.govasm.org It catalyzes the conversion of D-erythrose to D-erythrulose with a conversion yield of 71% after 6 hours at 80°C. nih.govasm.org Similarly, it converts D-threose to D-erythrulose with a 54.5% yield under the same conditions. nih.gov This enzyme is also capable of catalyzing the C-3 epimerization of L-ribulose to L-xylulose and shows high activity for the epimerization of D-tagatose to D-sorbose. nih.gov Such promiscuous enzymes are of interest for their potential applications in the production of rare sugars. nih.govscience.gov

Mechanistic Elucidation of Isomerization and Epimerization Reactions

Other Enzymes Interacting with D-Erythrose or its Phosphate Esters (e.g., Transketolase, Transaldolase)

D-Erythrose 4-phosphate is a key intermediate in the pentose phosphate pathway and interacts with several other important enzymes. hmdb.calibretexts.org

Transketolase: This enzyme catalyzes the transfer of a two-carbon ketol group. In one reaction, transketolase transfers a ketol group from xylulose 5-phosphate to D-erythrose 4-phosphate, producing fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. hmdb.calibretexts.org This is a reversible reaction that links the pentose phosphate pathway with glycolysis. libretexts.org

Transaldolase: This enzyme facilitates the transfer of a three-carbon dihydroxyacetone group. Transaldolase catalyzes the reversible reaction between D-erythrose 4-phosphate and fructose 6-phosphate to form sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate. hmdb.ca This reaction also provides a crucial link between the pentose phosphate pathway and glycolysis. ebi.ac.uk

| Enzyme | Reaction Involving D-Erythrose 4-Phosphate | Other Substrates/Products | Metabolic Pathway |

|---|---|---|---|

| Transketolase | D-Erythrose 4-Phosphate + Xylulose 5-Phosphate ⇌ Fructose 6-Phosphate + Glyceraldehyde 3-Phosphate | Xylulose 5-Phosphate, Fructose 6-Phosphate, Glyceraldehyde 3-Phosphate | Pentose Phosphate Pathway |

| Transaldolase | D-Erythrose 4-Phosphate + Fructose 6-Phosphate ⇌ Sedoheptulose 7-Phosphate + Glyceraldehyde 3-Phosphate | Fructose 6-Phosphate, Sedoheptulose 7-Phosphate, Glyceraldehyde 3-Phosphate | Pentose Phosphate Pathway |

Advanced Chemical Synthesis and Derivatization Strategies for D Erythrose D and Analogs

Laboratory Synthesis Methods for D-Erythrose

The preparation of D-Erythrose in a laboratory setting can be achieved through several distinct pathways. These methods often involve the degradation of more complex sugars or enzymatic conversions, followed by rigorous purification steps to obtain the desired product in high purity.

Oxidative Degradation of Higher Carbohydrates

One of the primary strategies for synthesizing D-Erythrose involves the controlled oxidative degradation of larger carbohydrate molecules. Two prominent methods in this category are the Ruff degradation and lead tetraacetate oxidation.

The Ruff degradation is a well-established method for shortening the carbon chain of aldoses by one carbon atom. This process can be applied sequentially, for instance, by first converting D-Glucose to D-arabinose, which is then further degraded to yield D-Erythrose. numberanalytics.com The reaction typically involves the oxidation of the aldose to an aldonic acid, often using bromine water. masterorganicchemistry.com This is followed by decarboxylation using hydrogen peroxide and a ferric salt catalyst, resulting in the formation of the next lower aldose. numberanalytics.commasterorganicchemistry.com For example, the Ruff degradation of D-arabinose produces D-erythrose. vaia.compearson.com

Lead tetraacetate oxidation offers a more direct route from D-Glucose to D-Erythrose. google.com This method, when applied to D-glucose, results in the selective degradation to di-O-formyl-D-erythrose. cdnsciencepub.comcdnsciencepub.com This intermediate can then be easily hydrolyzed to afford D-Erythrose in high yields, potentially reaching 80%. cdnsciencepub.comcdnsciencepub.com The oxidation is typically carried out in acetic acid. cdnsciencepub.com While efficient, the D-Erythrose produced via this method may require further purification to remove byproducts. chempap.org Similarly, D-erythrose-4-¹⁴C can be prepared by the lead tetraacetate oxidation of D-glucose-6-¹⁴C. capes.gov.br

| Degradation Method | Starting Material | Key Reagents | Intermediate/Product | Typical Yield |

| Ruff Degradation | D-Arabinose | 1. Br₂/H₂O 2. H₂O₂/Fe³⁺ | D-Erythrose | Variable |

| Lead Tetraacetate Oxidation | D-Glucose | Pb(OAc)₄, Acetic Acid | di-O-formyl-D-erythrose | Up to 80% |

Enzymatic Synthesis Approaches

Enzymatic methods provide a highly specific and often milder alternative to traditional chemical synthesis. For the production of D-Erythrose, enzymes can be utilized to construct the four-carbon sugar from smaller precursors like glycolaldehyde (B1209225).

One such approach involves the use of transketolase, kinase, and isomerase enzymes to sequentially metabolize glycolaldehyde into D-erythrulose, D-erythrulose 4-phosphate, and finally D-erythrose 4-phosphate. asm.org In some cases, an aldolase (B8822740), such as a 2-deoxyribose-5-phosphate aldolase or a fructose-bisphosphate aldolase, can be used for the enzymatic conversion of D-erythrose into glycolaldehyde, a reversible reaction that can be driven towards synthesis under appropriate conditions. google.comwipo.int Another enzymatic pathway involves the conversion of D-fructose into D-erythrose and acetyl phosphate (B84403) using a phosphoketolase. wipo.intnih.gov While not a direct synthesis from glycolaldehyde, it highlights the versatility of enzymatic routes. Research has also explored the synthesis of D-erythrose from glycolaldehyde in aqueous solutions under the influence of an electric field, suggesting a potential for electro-enzymatic strategies. researchgate.netrsc.org

| Enzyme Class | Precursor(s) | Key Steps | Product |

| Transketolase, Kinase, Isomerase | Glycolaldehyde | Sequential enzymatic conversion | D-Erythrose 4-phosphate |

| Phosphoketolase | D-Fructose | Enzymatic conversion | D-Erythrose |

Purification Methodologies Utilizing Chemical Derivatization

Obtaining pure D-Erythrose from reaction mixtures can be challenging. Chemical derivatization provides an effective strategy for purification by converting the sugar into a more easily separable, often crystalline, form.

A widely used technique is the formation of a hydrazone derivative . D-Erythrose can be reacted with (4-nitrophenyl)hydrazine to form crystalline D-erythrose (4-nitrophenyl)hydrazone. chempap.orgchemicalpapers.com This crystalline solid can be readily separated from soluble impurities and subsequently recrystallized to achieve high purity. chempap.org The pure D-Erythrose can then be liberated from the hydrazone derivative by treatment with benzaldehyde. chempap.orgchemicalpapers.com This method has been shown to significantly improve the purity of D-Erythrose prepared by methods such as lead tetraacetate oxidation. chempap.org

| Derivatizing Agent | Derivative Formed | Recovery Method |

| (4-nitrophenyl)hydrazine | Crystalline D-erythrose (4-nitrophenyl)hydrazone | Treatment with benzaldehyde |

Targeted Synthesis of Isotope-Labeled D-Erythrose Analogs

Isotopically labeled analogs of D-Erythrose are invaluable tools in metabolic research, allowing for the tracing of metabolic pathways and the quantification of metabolic flux. The synthesis of these labeled compounds requires specialized methods that incorporate isotopes at specific positions.

Synthesis of D-Erythrose-d via Deuterated Solvents and Reagents

The synthesis of deuterated D-Erythrose (this compound) can be achieved by employing deuterated reagents and solvents during the synthetic process. For instance, in enzymatic reactions, conducting the synthesis in deuterium (B1214612) oxide (D₂O) can lead to the incorporation of deuterium atoms into the sugar backbone. nih.gov An investigation into the enzymatic isomerization and epimerization of D-erythrose 4-phosphate in D₂O revealed the incorporation of deuterium. nih.gov While direct synthesis of this compound is not extensively detailed in the provided context, the principles of isotopic labeling through solvent exchange and deuterated reducing agents are standard practices in synthetic chemistry.

Positional ¹³C-Labeling of D-Erythrose for Metabolic Tracing

Positional ¹³C-labeling of D-Erythrose is crucial for metabolic flux analysis, providing insights into the flow of carbon atoms through various biochemical pathways. creative-proteomics.com

One method to produce labeled D-Erythrose is through the oxidative degradation of a ¹³C-labeled higher carbohydrate. For example, D-erythrose-4-¹⁴C has been synthesized via the lead tetraacetate oxidation of D-glucose-6-¹⁴C, a principle that can be directly applied to ¹³C labeling. capes.gov.br This would involve starting with a specifically labeled D-glucose molecule, such as D-glucose-6-¹³C, to yield D-erythrose-4-¹³C.

Another approach involves the enzymatic synthesis from labeled precursors. For instance, the fate of ¹³C-labeled glycolaldehyde in the synthesis of D-erythrose 4-phosphate has been studied, demonstrating the incorporation of the ¹³C label into the final product. researchgate.net This allows for the targeted placement of the ¹³C atom depending on the labeled position in the starting glycolaldehyde. Commercially, D-Erythrose with a ¹³C label at the C-2 position (D-Erythrose-2-¹³C) is available, indicating established synthetic routes for this specific isotopologue. medchemexpress.com These labeled compounds are instrumental in techniques like ¹³C-Metabolic Flux Analysis (¹³C-MFA) to study pathways such as the pentose (B10789219) phosphate pathway and aromatic amino acid biosynthesis where D-erythrose 4-phosphate is a key intermediate. creative-proteomics.com

| Labeling Strategy | Labeled Precursor | Resulting Labeled D-Erythrose | Application |

| Oxidative Degradation | D-Glucose-6-¹³C | D-Erythrose-4-¹³C | Metabolic Tracing |

| Enzymatic Synthesis | ¹³C-labeled Glycolaldehyde | Positionally ¹³C-labeled D-Erythrose | Metabolic Flux Analysis |

Strategic Modifications of Kiliani-Fischer Synthesis for Isotopic Enrichment

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose. wikipedia.org This process involves the addition of a cyanide group to the aldehyde, followed by hydrolysis and reduction to form a new, longer-chain sugar. wikipedia.org Strategic modifications of this synthesis are employed to introduce isotopic labels, such as ¹³C, into the D-Erythrose molecule.

One common approach involves using a labeled cyanide source, such as K¹³CN, in the initial step of the Kiliani-Fischer synthesis. When applied to a starting sugar like D-glyceraldehyde, this method results in the formation of D-erythrose and D-threose with a ¹³C label at the C1 position. masterorganicchemistry.com However, the classical Kiliani-Fischer synthesis can be limited by low yields and the use of toxic reagents. wikipedia.org

A more refined method, known as the cyanohydrin reduction (CR) method, is often preferred for introducing carbon isotopes. sci-hub.ru This technique offers better control and efficiency. For instance, applying the CR method with K¹³CN to D-arabinose can produce D-[1,3-¹³C₂]glucose and D-[1,3-¹³C₂]mannose. sci-hub.ru While not a direct synthesis of labeled D-Erythrose, this demonstrates the principle of using modified cyanohydrin-based methods for targeted isotopic labeling of monosaccharides.

Isotopically labeled D-Erythrose is commercially available with labels at various carbon positions, such as D-Erythrose-1-¹³C, D-Erythrose-2-¹³C, D-Erythrose-3-¹³C, and D-Erythrose-4-¹³C, which are invaluable for metabolic research and tracing biochemical pathways. medchemexpress.commedchemexpress.commedchemexpress.com

Synthesis of D-Erythrose Derivatives for Biochemical Probes and Mimics

The inherent reactivity of D-Erythrose allows for its conversion into a variety of derivatives that can serve as biochemical probes, enzyme inhibitors, or structural mimics of more complex carbohydrates. These derivatives are instrumental in studying metabolic pathways and developing new therapeutic agents. researchgate.netontosight.ai

D-Erythrose 4-phosphate (E4P) is a key metabolic intermediate in the pentose phosphate pathway and the Calvin cycle. ebi.ac.ukwikipedia.org It serves as a precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and vitamin B6. ebi.ac.ukwikipedia.orgresearchgate.net

The synthesis of E4P can be achieved through both chemical and enzymatic methods. Enzymatic synthesis often utilizes enzymes from metabolic pathways. For example, transaldolase can catalyze the formation of E4P from sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate. wikipedia.orgsmolecule.com In some bacteria, erythritol (B158007) is converted into E4P through a series of isomerization reactions catalyzed by enzymes like EryC, TpiA2, and RpiB. pnas.orgpnas.org

Chemical synthesis of E4P has also been reported. A straightforward synthesis starts from the inexpensive precursor D-erythronolactone, yielding 4-phospho-D-erythronate (4PE) in five steps with a 22% yield. nih.gov Another approach involves the selective phosphorylation of a protected erythronic acid derivative. nih.gov The availability of synthetic E4P is crucial for studying the enzymes that utilize it as a substrate, such as DAHP synthase in the shikimate pathway. ebi.ac.ukwikipedia.org

The synthesis of glycosides and esters from D-Erythrose allows for the modulation of its structure and function, leading to compounds with diverse biological activities. e-bookshelf.de Glycosides are formed by replacing the anomeric hydroxyl group with another functional group, while esters are formed by reacting the hydroxyl groups with acids.

Methyl D-erythro- and D-threo-tetrofuranosides have been prepared via the Fischer glycoside synthesis from D-erythrose- and D-threose-formates. cdnsciencepub.com The modification of D-Erythrose into derivatives like tri-O-acetyl-p-nitrophenylhydrazine is used in biochemical research to study the properties of sugars and has potential applications in pharmaceutical development. ontosight.ai

Furthermore, D-Erythrose derivatives have been synthesized to act as antagonists at adenosine (B11128) receptors. For instance, 2-Chloro-9-(β-d-erythrofuranosyl)-N⁶-(3-iodobenzyl)adenine has been synthesized and shown to have affinity for A₃ adenosine receptors. nih.gov The synthesis involved creating a triacetate of D-Erythrose, which was then reacted with a substituted adenine (B156593) derivative in the presence of SnCl₄. nih.gov

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. researchgate.net When attached to a carbohydrate scaffold, they serve as versatile intermediates for the synthesis of glycomimetics and sugar amino acids due to their high reactivity towards nucleophilic ring-opening. researchgate.net

D-Erythrosyl aziridines have been synthesized from D-erythrosyl triazoles through photolysis or via diazirine intermediates. researchgate.netuminho.ptresearchgate.net These aziridines undergo high-yielding reactions with protic acids like HCl, BiI₃/H₂O, and trifluoroacetic acid to produce furanoid sugar α-amino acids and polyhydroxylprolines. researchgate.netuminho.pt This approach provides a pathway to novel sugar amino acid derivatives. uminho.pt

The synthesis of aziridine (B145994) derivatives from D-Erythrose is part of a broader strategy to create glycomimetics, which are compounds that mimic the structure of natural sugars and can interfere with carbohydrate-mediated biological processes. researchgate.net For example, the reaction of ethylidene-D-erythrose with amide sulfur ylides has been used to produce isomeric trans-epoxyamides, which can be converted to 2-azido derivatives, key intermediates in the synthesis of iminosugars and azido (B1232118) lactones. researchgate.net

Spectroscopic and Computational Approaches in D Erythrose D Research

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable tools in the detailed study of D-Erythrose-d, providing insights into its metabolic fate, structure, and isotopic composition. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are at the forefront of this research, enabling scientists to unravel the complexities of this deuterated carbohydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive method for analyzing the structure and dynamics of molecules in solution. creative-proteomics.com In the context of this compound research, it offers unique advantages for elucidating metabolic pathways, conformational preferences, and the extent of deuterium (B1214612) incorporation. creative-proteomics.comnih.gov

Metabolic flux analysis (MFA) is a critical methodology for quantifying the rates of intracellular metabolic reactions. creative-proteomics.com The use of stable isotope-labeled substrates, such as ¹³C-labeled D-Erythrose, in conjunction with ¹H and ¹³C NMR, provides detailed information on the flow of carbon atoms through metabolic networks. nih.govspringernature.comresearchgate.net

When cells are cultured with ¹³C-labeled D-Erythrose, the labeled carbon atoms are incorporated into various downstream metabolites. d-nb.info By analyzing the ¹³C enrichment and the distribution of ¹³C isotopomers in key metabolites, particularly proteinogenic amino acids, researchers can deduce the activity of specific metabolic pathways. nih.govresearchgate.netnih.gov For instance, the labeling pattern in amino acids like tyrosine and phenylalanine can reveal the flux through pathways involving their precursor, erythrose-4-phosphate. nih.govasm.org

One-dimensional ¹H and ¹³C NMR spectroscopy are utilized to quantify the ¹³C enrichments and the relative abundances of different isotopomers in mixtures of metabolites or hydrolyzed biomass components. springernature.com This information provides essential constraints for computational models used in MFA to estimate intracellular fluxes. creative-proteomics.com The ability of NMR to provide direct, quantitative positional information on the ¹³C labeling status of carbon atoms is a key strength of this technique. nih.gov

Table 1: Key Amino Acids and their Precursor Metabolites in Metabolic Flux Analysis

| Amino Acid | Precursor Metabolite(s) |

| Alanine | Pyruvate (B1213749) |

| Aspartate | Oxaloacetate |

| Threonine | Oxaloacetate |

| Phenylalanine | Phosphoenolpyruvate (B93156), Erythrose-4-phosphate |

| Tyrosine | Phosphoenolpyruvate, Erythrose-4-phosphate |

| Glutamate | 2-Oxoglutarate |

| Serine | 3-Phosphoglycerate |

This table illustrates the relationship between key amino acids and their metabolic precursors, which is fundamental for interpreting isotopic labeling patterns in MFA studies. nih.govnih.gov

NMR spectroscopy is a primary tool for determining the three-dimensional structure and conformational dynamics of carbohydrates and their derivatives in solution. researchgate.netmdpi.com For D-Erythrose, which can exist in open-chain and cyclic furanose forms, NMR provides crucial data on the equilibrium between these forms and their preferred conformations. researchgate.netresearchgate.net

Studies have shown that in solution, D-Erythrose primarily exists in its furanose forms. researchgate.net The analysis of coupling constants and Nuclear Overhauser Effects (NOEs) in ¹H NMR spectra allows for the determination of the relative stereochemistry and the puckering of the furanose ring. researchgate.netlibretexts.org For instance, the preferred solution conformations deduced from NMR studies have been shown to be in good agreement with theoretical calculations, indicating that the intrinsic structure of the furanose ring largely dictates its geometry. researchgate.net

Furthermore, NMR is instrumental in characterizing the structure of D-Erythrose derivatives. For example, the n.m.r. spectrum of 4,5-O-Isopropylidene-D-ribose diethyl dithioacetal, a derivative, showed signals indicating the presence of two secondary hydroxyl groups. cdnsciencepub.com

Table 2: Predominant Forms of D-Erythrose in Solution as Determined by Spectroscopic and Computational Methods

| Form | Conformation | Stabilization Factors |

| α-furanose | Envelope | Cooperative hydrogen bond networks, anomeric effect |

| β-furanose | Twist | Cooperative hydrogen bond networks, anomeric effect |

This table summarizes the predominant forms and conformations of D-Erythrose in solution, highlighting the key factors that stabilize these structures as revealed by rotational spectroscopy and supported by computational models. researchgate.net

Deuterium (²H) NMR spectroscopy is a direct and powerful technique for verifying and quantifying the incorporation of deuterium into molecules. sigmaaldrich.com Given the low natural abundance of deuterium (approximately 0.01%), the administration of a deuterium-enriched compound like this compound results in a strong NMR signal with minimal background, making it an excellent tracer for metabolic studies. nih.gov

²H NMR can be used to determine the specific sites and the extent of deuterium labeling in both the parent compound and its metabolic products. sigmaaldrich.com This is particularly valuable for understanding reaction mechanisms and metabolic pathways. For example, when a reaction is conducted in D₂O, the incorporation of deuterium into the product molecules can be monitored by NMR to elucidate the reaction mechanism. researchgate.net

While conventional ¹H NMR is limited for highly deuterated compounds due to the low intensity of residual proton signals, ²H NMR provides rich information for structural verification and the determination of deuterium enrichment. sigmaaldrich.com This technique can be performed without the need for probe tuning and can be integrated into automated experimental protocols. sigmaaldrich.com

Mass Spectrometry (MS) Platforms

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in the analysis of isotopically labeled compounds, offering high precision in determining isotopic distribution. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the quantitative analysis of isotopic labeling in metabolites. researchgate.netresearchgate.net In this technique, volatile derivatives of non-volatile compounds like sugars are first separated by gas chromatography and then analyzed by mass spectrometry. shimadzu.com

For the analysis of D-Erythrose and its metabolites, derivatization is a necessary step to increase their volatility. shimadzu.com Common derivatization methods include trimethylsilylation and acetylation. shimadzu.com The resulting derivatives produce characteristic fragmentation patterns in the mass spectrometer, which can be used for both identification and quantification.

GC-MS is particularly well-suited for metabolic flux analysis, where it is used to determine the mass isotopomer distributions of proteinogenic amino acids and other central metabolites. nih.govresearchgate.net By analyzing the mass spectra of these metabolites from cells grown on labeled D-Erythrose, researchers can quantify the incorporation of the isotopic label. nih.gov For example, a method for the quantitative analysis of D-erythrose 4-phosphate and its isomers involved reduction with sodium borodeuteride followed by GC-MS analysis of the resulting tetritol trifluoroacetate. nih.gov This allowed for the distinction between the different isomers based on the relative intensities of specific ion pairs. nih.gov

Table 3: GC-MS in Isotopic Analysis of D-Erythrose-4-Phosphate Isomers

| Compound | Derivatization/Reduction | Analytical Method | Key Finding |

| D-Erythrose 4-phosphate | Dephosphorylation, reduction with sodium borodeuteride, trifluoroacetylation | GC-MS | Each of the three tetroses (from D-erythrose, D-erythrulose, and D-threose) could be distinguished by the relative intensities of the ion pairs m/z 379 and 380. |

This table outlines the methodology used for the quantitative analysis of D-erythrose 4-phosphate isomers, demonstrating the power of GC-MS in distinguishing and quantifying isotopically labeled compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful technique for the quantitative and qualitative analysis of metabolites in complex biological samples. In the context of this compound research, LC-MS is instrumental in metabolomics profiling, allowing for the detection and quantification of D-Erythrose-4-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. rsc.orgecmdb.caumaryland.edu

Methodologies have been developed that couple reversed-phase high-performance liquid chromatography (HPLC) with an ion-pairing reagent to electrospray ionization (ESI) mass spectrometry. nih.gov This approach enables the separation and detection of a wide range of cellular metabolites, including phosphorylated sugars like D-Erythrose-4-phosphate. nih.gov The use of high-resolution mass spectrometers, such as the Orbitrap, allows for accurate mass measurements, which aids in the confident identification of metabolites. nih.gov

A study utilizing LC-MS-based cell metabolic profiling identified D-Erythrose-4-phosphate as a significant altered metabolite in tumor cells, highlighting its role in pentose phosphate metabolism. rsc.org The quantitative performance of these LC-MS methods can be validated using metabolite standards and applied to microbial extracts, even in the presence of isotopic labeling, to trace metabolic pathways. nih.gov The high sensitivity and specificity of LC-MS make it an indispensable tool for understanding the metabolic fate and function of this compound and its derivatives within a biological system. acs.org

Table 1: LC-MS Parameters for Metabolite Profiling

| Parameter | Value/Setting | Source |

| Chromatography | Reversed-phase HPLC with ion-pairing reagent | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Mass Analyzer | Orbitrap, Triple Quadrupole | nih.gov |

| Ion-pairing Reagent | Tributylamine | nih.gov |

| Application | Metabolomics profiling of tumor cells, microbial extracts | rsc.orgnih.gov |

Stereochemical and Conformational Analysis

Mutarotation Mechanisms and Acid-Catalyzed Interconversions

The mutarotation of D-Erythrose involves the interconversion between its open-chain and cyclic furanose forms. This process can be significantly influenced by the presence of acid catalysts. nih.gov Computational studies at the B3LYP/6-311++G(d,p) level have been employed to investigate the acid-catalyzed mutarotation mechanism of D-Erythrose in both the gas phase and in solution. nih.govcore.ac.ukebi.ac.uk These studies characterize the structures of the open-chain, furanose, and transition state intermediates. nih.gov

The catalytic effect of various acidic species on the electrophilicity of the carbonyl carbon atom has been explored, including Lewis acids (e.g., BH₃), hard Pearson acids (e.g., Na⁺), and Brønsted acids (e.g., H⁺, H₃O⁺). nih.gov It has been shown that Brønsted acids, particularly in a combined strategy with a bridging water molecule to assist in proton transfer, can significantly reduce the activation energy for mutarotation. nih.gov In aqueous solution, the electronic activation energies for this combined mechanism are estimated to be between 13 and 25 kJ mol⁻¹. nih.gov In contrast, some species like Na⁺ can act as inhibitors in certain cases. nih.govresearchgate.net

Conformational Equilibria of Open-Chain and Cyclic Forms (Furanoses)

D-Erythrose exists in equilibrium between its open-chain and cyclic furanose forms (α- and β-furanoses). nih.gov The potential energy surfaces of these different configurations have been extensively studied to determine the most stable structures, primarily in the gas phase. nih.gov Computational explorations using the B3LYP/6-31G(d) level of theory have identified a large number of minima for the open-chain structure of D-Erythrose. nih.gov

Further reoptimization at a higher level of theory (B3LYP/6-311++G(d,p)) and subsequent G3B3 calculations on the most stable minima indicate that the α-furanose configuration is the most stable form for D-Erythrose. nih.gov The stability of these conformers is influenced by intramolecular hydrogen bonding networks. nih.gov Rotational spectroscopy combined with laser ablation has experimentally confirmed the existence of two furanose forms in the gas phase: an α-envelope and a β-twist, stabilized by cooperative hydrogen bonds and the anomeric effect. researchgate.net

Stereochemical Implications in Enzyme-Substrate Recognition

The specific stereochemistry of D-Erythrose plays a crucial role in its recognition by enzymes. For instance, erythrose reductases from various microorganisms exhibit high activity towards D-Erythrose with negligible activity for other sugars like D-glucose or D-fructose. The enzyme from Aspergillus niger shows a significantly higher affinity for D-Erythrose (Km = 0.34 mM) compared to its diastereomer, D-threose (Km = 1.2 mM), underscoring the importance of stereochemical differences at the C3 position for enzyme specificity.

Furthermore, the substrate specificity of enzymes like N-acetylneuraminic acid lyase (NAL) can be engineered to favor D-Erythrose. pnas.org By modifying the active site, for example, by replacing a phenylalanine with a polar 2,3-dihydroxypropyl cysteine, the enzyme's catalytic activity for the aldol (B89426) reaction of erythrose with pyruvate can be significantly increased. pnas.orgcore.ac.uk This demonstrates that subtle changes in the enzyme's active site can lead to a dramatic switch in substrate specificity, highlighting the precise stereochemical interactions required for enzyme-substrate recognition. pnas.org

Table 2: Kinetic Parameters of Enzymes Acting on D-Erythrose and Related Sugars

| Enzyme | Substrate | Km (mM) | Source |

| Erythrose Reductase (Aspergillus niger) | D-Erythrose | 0.34 | |

| Erythrose Reductase (Aspergillus niger) | D-Threose | 1.2 | |

| Wild-type NAL | ManNAc | - | pnas.org |

| Modified NAL (Phe190Dpc) | Erythrose | - | pnas.org |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules like D-Erythrose. wikipedia.org The B3LYP functional with the 6-311++G(d,p) basis set has been a common choice for studying the mutarotation and conformational landscape of D-Erythrose. nih.govcore.ac.ukebi.ac.uk These calculations are crucial for optimizing the molecular geometry of the different conformers (open-chain and furanose forms) to find the most stable structures. nih.govresearchgate.net

DFT calculations provide insights into the electronic properties and intramolecular interactions, such as hydrogen bonds, that stabilize the various conformations of D-Erythrose. nih.gov The process of geometry optimization is a necessary first step before performing more complex calculations like phonon band structures to ensure the system is at a stable energy minimum. stackexchange.com The accuracy of DFT methods allows for a detailed understanding of the structural parameters and vibrational modes of D-Erythrose. researchgate.net

Molecular Dynamics (MD) Simulations of D-Erythrose Interactions with Macromolecules

MD simulations can be used to model the binding of D-Erythrose or its derivatives to the active site of an enzyme, revealing the key amino acid residues involved in the interaction and the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com This information is invaluable for understanding the basis of enzyme specificity and for designing new enzymes with altered substrate preferences. researchgate.net By simulating the behavior of D-Erythrose in a solvated environment, MD can also shed light on its conformational dynamics and how it is influenced by interactions with surrounding water molecules and other solutes. nih.govuct.ac.za

Modeling Enzyme-D-Erythrose/D-Erythrose 4-Phosphate Binding and Catalytic Mechanisms

Computational modeling and simulation have become indispensable tools for elucidating the intricate interactions between D-Erythrose, and more commonly its phosphorylated derivative D-Erythrose 4-phosphate (E4P), and their associated enzymes. These approaches provide molecular-level insights into binding events, conformational changes, and the energetic landscapes of catalytic reactions that are often difficult to capture through experimental methods alone. Theoretical and computational studies complement experimental data from X-ray crystallography and kinetics to build comprehensive models of enzyme function. mdpi.comuni-goettingen.de

The binding of a substrate like D-Erythrose or E4P to an enzyme's active site is the initiating event for catalysis. usp.broup.com Computational models such as "induced fit," where substrate binding causes a conformational change in the enzyme, and "conformational selection," where the enzyme already exists in an ensemble of conformations and the substrate selects the most compatible one, are central to understanding these processes. mdpi.comacs.org These models help explain how an enzyme orients its substrate optimally, lowers the activation energy of the reaction, and ensures specificity. usp.br

Modeling of 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase

DAHP synthase catalyzes the first committed step in the biosynthesis of aromatic amino acids: the condensation of phosphoenolpyruvate (PEP) and E4P. nih.gov Computational and crystallographic modeling have been pivotal in understanding its mechanism.

Binding and Catalysis Model: Crystal structures of DAHP synthase from Saccharomyces cerevisiae in complex with metal ions and an E4P analogue (glyceraldehyde 3-phosphate) have provided a detailed model of the active site. nih.gov These studies revealed that the binding of a metal ion and PEP induces a conformational change that prepares the enzyme to bind E4P. nih.gov The model suggests that the reactive carbonyl group's oxygen atom on E4P coordinates to the active site's metal ion, which activates the carbonyl group for a nucleophilic attack by the double bond of PEP. nih.gov This mechanism, where the si face of PEP attacks the re face of E4P, is supported by extensive mechanistic studies. nih.gov

Validation through Mutagenesis: The importance of specific amino acid residues predicted by these models has been confirmed through site-directed mutagenesis. nih.gov Altering residues involved in coordinating PEP, the divalent metal ion, or E4P resulted in inactive enzymes, validating their critical roles in the catalytic mechanism. nih.gov

Modeling of Transaldolase (TAL)

Transaldolase is a key enzyme in the non-oxidative pentose phosphate pathway that catalyzes the reversible transfer of a three-carbon dihydroxyacetone unit between sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate, producing or consuming E4P and fructose (B13574) 6-phosphate. ebi.ac.ukwikipedia.orguniprot.org

Reaction Intermediates: Cryocrystallography on transaldolase from Thermoplasma acidophilum has successfully trapped and characterized genuine reaction intermediates. researchgate.net This includes the Michaelis complex with the acceptor substrate E4P and the Schiff base adducts formed between a catalytic lysine (B10760008) residue (Lys-142) and donor ketose substrates. wikipedia.orgresearchgate.net

Catalytic Mechanism: The widely accepted mechanism involves the formation of a Schiff base between the enzyme's active site lysine and the keto-substrate. ebi.ac.ukwikipedia.org This leads to the cleavage of a carbon-carbon bond, releasing an aldose sugar (like E4P) and leaving a dihydroxyacetone moiety covalently bound to the enzyme. wikipedia.org The enzyme-bound intermediate then attacks an acceptor aldose (like glyceraldehyde 3-phosphate) to form a new ketose product. ebi.ac.uk

Kinetic Modeling: Kinetic studies on E. coli transaldolase have revealed complex regulatory interactions. For instance, fructose 1,6-bisphosphate inhibits the enzyme uncompetitively with respect to E4P. researchgate.net This suggests that the inhibitor binds to the enzyme-E4P complex, a finding that can be explained by assuming transaldolase has a second binding site for the inhibitor that is present on the enzyme-E4P complex. researchgate.net

Modeling of Erythrose-4-Phosphate Dehydrogenase (E4PDH)

Erythrose-4-phosphate dehydrogenase (E4PDH), encoded by the gapB gene in E. coli, is a non-phosphorylating enzyme that catalyzes the NAD-dependent oxidation of E4P. nih.govunam.mx It shares significant sequence identity with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) but has distinct substrate preferences and mechanisms. nih.gov